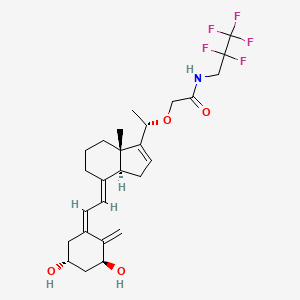

Pefcalcitol

Description

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

Properties

IUPAC Name |

2-[(1S)-1-[(3aS,4E,7aS)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-1-yl]ethoxy]-N-(2,2,3,3,3-pentafluoropropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34F5NO4/c1-15-18(11-19(33)12-22(15)34)7-6-17-5-4-10-24(3)20(8-9-21(17)24)16(2)36-13-23(35)32-14-25(27,28)26(29,30)31/h6-8,16,19,21-22,33-34H,1,4-5,9-14H2,2-3H3,(H,32,35)/b17-6+,18-7-/t16-,19+,21-,22-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCSMAZYWOQCBW-NVJMFHFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCC(=O)NCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)OCC(=O)NCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701098518 | |

| Record name | 2-[(1S)-1-[(3aS,7aS)-7-[(7E)-2-[(2Z,3S,5R)-3,5-Dihydroxy-2-methylenecyclohexylidene]ethylidene]-3a,4,5,6,7,7a-hexahydro-3a-methyl-1H-inden-3-yl]ethoxy]-N-(2,2,3,3,3-pentafluoropropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701098518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381212-03-9 | |

| Record name | 2-[(1S)-1-[(3aS,7aS)-7-[(7E)-2-[(2Z,3S,5R)-3,5-Dihydroxy-2-methylenecyclohexylidene]ethylidene]-3a,4,5,6,7,7a-hexahydro-3a-methyl-1H-inden-3-yl]ethoxy]-N-(2,2,3,3,3-pentafluoropropyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=381212-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pefcalcitol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0381212039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pefcalcitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11786 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-[(1S)-1-[(3aS,7aS)-7-[(7E)-2-[(2Z,3S,5R)-3,5-Dihydroxy-2-methylenecyclohexylidene]ethylidene]-3a,4,5,6,7,7a-hexahydro-3a-methyl-1H-inden-3-yl]ethoxy]-N-(2,2,3,3,3-pentafluoropropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701098518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEFCALCITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT5224XSHW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pefcalcitol's Dual-Action Mechanism in Psoriasis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by keratinocyte hyperproliferation and significant immune cell infiltration. Current therapeutic strategies often target the underlying inflammatory pathways or aim to normalize keratinocyte turnover. Pefcalcitol (M5181) is a novel topical agent developed as a Vitamin D3 analog with the unique distinction of also possessing phosphodiesterase-4 (PDE4) inhibitory activity.[1][2] This dual mechanism of action positions it to concurrently address both the proliferative and inflammatory pillars of psoriasis pathogenesis. This guide provides an in-depth examination of this compound's molecular mechanisms, supported by representative data from related compounds and detailed experimental protocols for assessing its activity.

Core Mechanism of Action: A Two-Pronged Approach

This compound's therapeutic potential in psoriasis stems from its ability to simultaneously engage two distinct, yet complementary, signaling pathways: the Vitamin D Receptor (VDR) pathway and the cyclic adenosine monophosphate (cAMP) pathway via PDE4 inhibition.

Vitamin D Receptor (VDR) Agonism

As a Vitamin D3 analog, this compound is designed to bind to and activate the Vitamin D Receptor, a nuclear transcription factor critical for epidermal homeostasis.[3] In psoriatic skin, keratinocytes exhibit uncontrolled proliferation and abnormal differentiation. VDR activation helps normalize these processes.

Signaling Pathway:

-

Binding and Heterodimerization: this compound enters the keratinocyte and binds to the cytosolic VDR. This binding event induces a conformational change, causing the VDR to translocate to the nucleus.

-

Gene Transcription: In the nucleus, the this compound-VDR complex forms a heterodimer with the Retinoid X Receptor (RXR).

-

VDRE Activation: This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.

-

Biological Effects: This binding modulates the transcription of genes involved in:

-

Inhibition of Proliferation: Downregulating genes that promote cell cycle progression in keratinocytes.[4]

-

Promotion of Differentiation: Upregulating genes associated with normal epidermal differentiation, such as those for involucrin and filaggrin, helping to restore a healthy skin barrier.

-

Immunomodulation: Regulating the expression of inflammatory cytokines within the skin.

-

Phosphodiesterase-4 (PDE4) Inhibition

The inflammatory component of psoriasis is driven by a complex interplay of immune cells and keratinocytes, which produce pro-inflammatory cytokines. PDE4 is a key enzyme within these cells that degrades cAMP, a second messenger with potent anti-inflammatory properties.[5] By inhibiting PDE4, this compound increases intracellular cAMP levels, thereby suppressing the inflammatory cascade.

Signaling Pathway:

-

PDE4 Inhibition: this compound inhibits the enzymatic activity of PDE4 in immune cells (e.g., T-cells, dendritic cells) and keratinocytes.

-

cAMP Accumulation: This inhibition prevents the hydrolysis of cAMP to AMP, leading to an accumulation of intracellular cAMP.

-

PKA Activation: Elevated cAMP levels activate Protein Kinase A (PKA).

-

Downstream Anti-inflammatory Effects: PKA activation leads to two primary anti-inflammatory outcomes:

-

CREB Phosphorylation: PKA phosphorylates the cAMP Response Element-Binding protein (CREB), which promotes the transcription of anti-inflammatory genes, such as IL-10.

-

NF-κB Inhibition: The cAMP/PKA pathway interferes with the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of pro-inflammatory gene transcription. This reduces the production of key psoriatic cytokines, including Tumor Necrosis Factor-alpha (TNF-α), IL-23, and IL-17.

-

Quantitative Data & Therapeutic Context

While preclinical studies indicated this compound effectively reduces inflammation and skin lesions, its primary Phase 2 clinical trial (NCT02970331) was withdrawn prior to patient enrollment, leaving a gap in publicly available, compound-specific quantitative data. To provide context for the expected therapeutic profile of a dual-action agent like this compound, the following tables summarize representative data for other VDR agonists and PDE4 inhibitors used in psoriasis.

Table 1: Representative VDR Binding Affinities of Vitamin D Analogs This table illustrates the binding affinity for the Vitamin D Receptor, a key parameter for VDR agonists. Lower values indicate higher affinity.

| Compound | Receptor Binding Affinity (Kᵢ) | Notes |

| Calcitriol | ~0.1 nM | Endogenous active form of Vitamin D3. |

| Calcipotriol | ~0.1 nM | Synthetic analog with comparable affinity to calcitriol but lower calcemic activity. |

| This compound | Data not publicly available | Expected to be a high-affinity VDR agonist. |

Data are representative and can vary based on the specific assay conditions.

Table 2: Representative Clinical Efficacy of PDE4 Inhibitors in Plaque Psoriasis This table summarizes key efficacy endpoints from clinical trials of other PDE4 inhibitors, demonstrating the potential clinical impact of this mechanism of action.

| Compound (Route) | Trial | Primary Endpoint | Result vs. Vehicle/Placebo | Citation |

| Roflumilast 0.3% Cream (Topical) | DERMIS-1 & 2 (Phase 3) | IGA Success (Clear/Almost Clear) at Week 8 | 42.4% vs. 6.1% (DERMIS-1)37.5% vs. 6.9% (DERMIS-2) | |

| Apremilast 30 mg BID (Oral) | ESTEEM 1 & 2 (Phase 3) | PASI-75 at Week 16 | 33.1% vs. 5.3% (ESTEEM 1)28.8% vs. 5.8% (ESTEEM 2) |

IGA: Investigator's Global Assessment; PASI-75: 75% reduction in Psoriasis Area and Severity Index.

Experimental Protocols

Evaluating the dual mechanism of this compound requires distinct assays to quantify its activity at each target. The following are representative, detailed protocols for conducting such assessments.

Protocol: VDR Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the human Vitamin D Receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Recombinant human VDR.

-

Radioligand: [³H]-Calcitriol (1α,25(OH)₂D₃).

-

Test Compound: this compound, serially diluted.

-

Control: Unlabeled Calcitriol.

-

Assay Buffer: Tris-HCl, EDTA, DTT, KCl, glycerol (TEKGD buffer).

-

Separation Matrix: Hydroxylapatite (HAP) slurry.

-

Scintillation Fluid & Counter.

Methodology:

-

Preparation: Prepare serial dilutions of this compound and unlabeled calcitriol in assay buffer.

-

Reaction Incubation: In microcentrifuge tubes, combine assay buffer, a fixed concentration of recombinant human VDR, and a fixed concentration of [³H]-Calcitriol (at or below its Kₔ). Add varying concentrations of either this compound or unlabeled calcitriol. For total binding, add buffer only. For non-specific binding, add a saturating concentration of unlabeled calcitriol.

-

Equilibrium: Incubate the reactions for 18-24 hours at 4°C to allow binding to reach equilibrium.

-

Separation: Add ice-cold HAP slurry to each tube to bind the VDR-ligand complexes. Incubate on ice for 15 minutes with intermittent vortexing.

-

Washing: Centrifuge the tubes, aspirate the supernatant, and wash the HAP pellet multiple times with wash buffer to remove unbound radioligand.

-

Quantification: Add scintillation fluid to the final HAP pellet, vortex, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding for each this compound concentration. Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value, which can then be converted to the Kᵢ value using the Cheng-Prusoff equation.

Protocol: In Vitro PDE4B Enzymatic Inhibition Assay (FRET-based)

Objective: To determine the potency (IC₅₀) of this compound in inhibiting the enzymatic activity of human PDE4B.

Materials:

-

Enzyme: Recombinant human PDE4B.

-

Substrate: FAM-cAMP (fluorescently labeled cAMP).

-

Test Compound: this compound, serially diluted in DMSO.

-

Control Inhibitor: Rolipram.

-

Assay Buffer: Tris-HCl, MgCl₂, EGTA.

-

Reaction Plates: 384-well, low-volume, black plates.

-

FRET Plate Reader.

Methodology:

-

Compound Plating: Prepare serial dilutions of this compound and the control inhibitor (Rolipram) in DMSO, then dilute further in assay buffer. Dispense into the 384-well plate.

-

Enzyme Addition: Add recombinant human PDE4B enzyme to all wells except for negative controls.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add the FAM-cAMP substrate to all wells to start the enzymatic reaction.

-

Reaction Incubation: Incubate for 60 minutes at room temperature. During this time, active PDE4B will hydrolyze FAM-cAMP to FAM-AMP.

-

Detection: The specific assay kit will contain a binding agent that differentiates between the cyclic and hydrolyzed substrate, generating a FRET signal that is inversely proportional to PDE4B activity.

-

Data Analysis: Read the plate on a FRET-capable plate reader. Plot the percentage of inhibition against the log concentration of this compound. Use a four-parameter logistic regression model to calculate the IC₅₀ value.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Topical treatment of psoriatic plaques with 1 alpha, 24 dihydroxyvitamin D3: a multiparameter flow cytometrical analysis of epidermal growth, differentiation and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphodiesterase-4 Inhibition in the Management of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

Pefcalcitol: A Dual-Action Vitamin D3 Analogue and PDE4 Inhibitor for Topical Psoriasis Treatment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pefcalcitol (also known as M5181) is a novel topical therapeutic agent under investigation for the treatment of plaque psoriasis. It is a unique molecule that functions as a dual-action Vitamin D3 analogue and a phosphodiesterase-4 (PDE4) inhibitor. This dual mechanism of action targets key pathways in the pathophysiology of psoriasis, offering a potentially synergistic approach to reducing inflammation and normalizing keratinocyte differentiation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available (though limited) clinical trial information, detailed experimental protocols for assessing its activity, and visualizations of its signaling pathways.

Introduction

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation and aberrant differentiation of keratinocytes, leading to the formation of erythematous, scaly plaques. The pathogenesis involves a complex interplay of genetic and environmental factors, culminating in the activation of dendritic cells and T lymphocytes, and the subsequent release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), and IL-23.

Current topical treatments for psoriasis include corticosteroids, Vitamin D3 analogues, and more recently, PDE4 inhibitors. Vitamin D3 analogues, such as calcipotriol and calcitriol, exert their effects by binding to the Vitamin D receptor (VDR), a nuclear hormone receptor that regulates gene expression involved in cell proliferation, differentiation, and immune modulation.[1][2][3] PDE4 inhibitors, on the other hand, increase intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger that downregulates the inflammatory response.[4]

This compound is a first-in-class molecule that combines both of these mechanisms in a single topical agent.[5] Preclinical studies have suggested that this compound may offer enhanced efficacy and a favorable safety profile compared to single-mechanism agents. This guide aims to provide a detailed technical resource for researchers and professionals involved in the development of novel dermatological therapies.

Mechanism of Action

This compound exerts its therapeutic effects through two distinct but complementary signaling pathways:

2.1. Vitamin D Receptor (VDR) Agonism:

As a Vitamin D3 analogue, this compound binds to and activates the VDR. The activated VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in:

-

Inhibition of Keratinocyte Proliferation: Downregulation of genes that promote cell cycle progression.

-

Promotion of Keratinocyte Differentiation: Upregulation of genes involved in the normal maturation of keratinocytes, such as involucrin and loricrin.

-

Immunomodulation: Suppression of the production of pro-inflammatory cytokines by T cells and other immune cells.

2.2. Phosphodiesterase-4 (PDE4) Inhibition:

This compound also inhibits the enzyme PDE4. PDE4 is the predominant PDE isoform in immune cells and keratinocytes, where it catalyzes the hydrolysis of cAMP to AMP. By inhibiting PDE4, this compound increases intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn leads to:

-

Suppression of Pro-inflammatory Mediators: PKA can phosphorylate and inactivate transcription factors such as NF-κB, which are crucial for the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-12, IL-23).

-

Upregulation of Anti-inflammatory Mediators: PKA can also phosphorylate the cAMP response element-binding protein (CREB), leading to the transcription of anti-inflammatory cytokines like IL-10.

The synergistic effect of VDR agonism and PDE4 inhibition is hypothesized to provide a more comprehensive and potent anti-psoriatic effect than either mechanism alone.

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.

Preclinical and Clinical Data

While this compound has undergone clinical development, including Phase 2 and Phase 3 trials for plaque psoriasis, detailed quantitative results from these studies are not widely available in the public domain as of late 2025. The Phase 2 trial in adolescents (NCT02970331) was withdrawn before enrollment, and the results of the completed Phase 3 trial (NCT01873677) have not been formally published or presented in detail in publicly accessible formats.

Therefore, the following tables are presented with representative data based on typical outcomes for topical Vitamin D3 analogues and PDE4 inhibitors in psoriasis clinical trials to illustrate the expected format and type of data. This data is for illustrative purposes only and does not represent actual results for this compound.

Table 1: Representative Preclinical In Vitro Activity

| Assay | Target | Metric | Representative Value |

| VDR Binding Assay | Vitamin D Receptor | Ki | 0.5 - 5 nM |

| VDR Transactivation Assay | Vitamin D Receptor | EC50 | 1 - 10 nM |

| PDE4 Inhibition Assay | PDE4B | IC50 | 10 - 100 nM |

| Cytokine Release Assay (LPS-stimulated PBMCs) | TNF-α production | IC50 | 50 - 200 nM |

Table 2: Representative Phase 3 Clinical Trial Efficacy Outcomes (12 weeks)

| Outcome Measure | This compound (Illustrative) | Vehicle | p-value |

| Primary Endpoint | |||

| IGA Success (score of 0 or 1 and ≥2-point reduction) | 35% | 8% | <0.001 |

| Secondary Endpoints | |||

| PASI-75 (≥75% reduction in PASI score) | 40% | 10% | <0.001 |

| PASI-90 (≥90% reduction in PASI score) | 20% | 3% | <0.001 |

| Change from Baseline in Itch NRS | -4.5 | -1.5 | <0.001 |

Table 3: Representative Phase 3 Clinical Trial Safety Outcomes (12 weeks)

| Adverse Event | This compound (Illustrative) | Vehicle |

| Treatment-Emergent Adverse Events (TEAEs) | 45% | 40% |

| Application site irritation | 5% | 3% |

| Upper respiratory tract infection | 8% | 7% |

| Headache | 4% | 2% |

| Serious Adverse Events (SAEs) | <1% | <1% |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of a dual-action VDR agonist and PDE4 inhibitor like this compound.

5.1. In Vitro Vitamin D Receptor (VDR) Activation Assay (Reporter Gene Assay)

-

Objective: To determine the functional agonistic activity of this compound on the human VDR.

-

Cell Line: A stable cell line co-transfected with a full-length human VDR expression vector and a reporter vector containing multiple copies of a VDRE upstream of a luciferase reporter gene (e.g., HEK293T-VDR-luc).

-

Procedure:

-

Seed the reporter cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and a reference VDR agonist (e.g., calcitriol) in serum-free medium.

-

Replace the culture medium with the medium containing the test compounds or vehicle control.

-

Incubate the plate for 24 hours at 37°C in a humidified CO2 incubator.

-

Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

Determine the EC50 value by fitting the dose-response data to a four-parameter logistic equation.

-

5.2. In Vitro PDE4 Inhibition Assay

-

Objective: To determine the inhibitory activity of this compound against PDE4.

-

Materials: Recombinant human PDE4B enzyme, cAMP substrate, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of this compound and a reference PDE4 inhibitor (e.g., rolipram) in assay buffer.

-

In a 384-well plate, add the PDE4B enzyme to each well.

-

Add the test compounds or vehicle control to the wells and incubate for a short period (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the cAMP substrate.

-

Incubate for a defined period (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the amount of AMP produced using the detection reagent and a luminometer.

-

Calculate the percentage of PDE4 inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

-

5.3. Preclinical In Vivo Efficacy Study (Imiquimod-Induced Psoriasis-like Mouse Model)

-

Objective: To evaluate the in vivo efficacy of topical this compound in a mouse model of psoriasis-like skin inflammation.

-

Animal Model: BALB/c mice (6-8 weeks old).

-

Procedure:

-

Induce psoriasis-like skin inflammation by applying a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of the mice for 6 consecutive days.

-

Randomly assign mice to treatment groups: vehicle control, this compound (at various concentrations), and a positive control (e.g., a topical corticosteroid).

-

Apply the topical treatments to the inflamed skin daily, starting from day 1 of imiquimod application.

-

Monitor the severity of skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI) score, evaluating erythema, scaling, and skin thickness.

-

Measure ear thickness daily using a digital caliper.

-

At the end of the study (day 7), euthanize the mice and collect skin and spleen samples.

-

Perform histological analysis (H&E staining) of skin sections to assess epidermal thickness and inflammatory cell infiltration.

-

Analyze the expression of inflammatory cytokines (e.g., IL-17, IL-23) in skin homogenates using ELISA or qPCR.

-

Measure spleen weight as an indicator of systemic inflammation.

-

Compare the treatment groups to the vehicle control to assess the efficacy of this compound.

-

Conclusion

This compound represents a promising and innovative approach to the topical treatment of psoriasis by targeting two key pathogenic pathways with a single molecule. Its dual action as a Vitamin D3 analogue and a PDE4 inhibitor has the potential to offer enhanced efficacy in reducing inflammation and normalizing keratinocyte function. While the publicly available clinical data for this compound is currently limited, the established mechanisms of its constituent pharmacophores provide a strong rationale for its continued investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further explore and characterize this and other novel dual-action therapies for inflammatory skin diseases. Further publication of clinical trial data is eagerly awaited to fully understand the therapeutic potential and safety profile of this compound in the management of psoriasis.

References

- 1. bmrat.biomedpress.org [bmrat.biomedpress.org]

- 2. Using Imiquimod-Induced Psoriasis-Like Skin as a Model to Measure the Skin Penetration of Anti-Psoriatic Drugs | PLOS One [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Pharmacological Profile and Docking Studies of New Sulfonamides Designed as Phosphodiesterase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Discovery and synthesis of Pefcalcitol

A Technical Guide to the Discovery and Synthesis of Pefcalcitol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (also known as M5181) is a novel, topically administered Vitamin D₃ analog developed by Maruho Co., Ltd. for the treatment of plaque psoriasis. It possesses a unique dual mechanism of action, functioning as both a Vitamin D receptor (VDR) agonist and a phosphodiesterase-4 (PDE4) inhibitor. This dual action targets key pathways in the pathophysiology of psoriasis: regulating keratinocyte proliferation and differentiation while simultaneously reducing the production of pro-inflammatory cytokines. Preclinical and clinical studies have suggested that this compound is an effective therapy for plaque psoriasis with a favorable safety profile, particularly regarding the reduced risk of hypercalcemia often associated with other Vitamin D₃ analogs. This guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and key experimental data related to this compound.

Discovery and Development

This compound was developed by Maruho Co., Ltd. as a next-generation anti-psoriatic drug candidate. The rationale behind its development was to create a Vitamin D₃ analog with enhanced pharmacological effects on keratinocyte differentiation and reduced systemic side effects, such as hypercalcemia.[1] A key innovation in the development of this compound was the incorporation of phosphodiesterase-4 (PDE4) inhibitory activity into the Vitamin D₃ scaffold.[1][2] This dual-action approach was designed to offer a more comprehensive treatment for psoriasis by targeting both the cellular dysregulation and the inflammatory cascade characteristic of the disease.

This compound has undergone several clinical trials to evaluate its safety and efficacy. These include Phase 1 studies to assess its irritation and sensitization potential, a Phase 2 study in adolescents with plaque psoriasis, and a long-term open-label Phase 3 study.[3]

Dual Mechanism of Action

This compound's therapeutic effect in psoriasis is attributed to its ability to modulate two distinct signaling pathways:

Vitamin D Receptor (VDR) Agonism

As a Vitamin D₃ analog, this compound binds to and activates the Vitamin D receptor (VDR). The VDR is a nuclear receptor that plays a crucial role in keratinocyte biology. In the context of psoriasis, which is characterized by hyperproliferation and aberrant differentiation of keratinocytes, VDR activation by this compound leads to:

-

Inhibition of Keratinocyte Proliferation: By activating the VDR, this compound helps to normalize the rapid cell division seen in psoriatic plaques.

-

Promotion of Keratinocyte Differentiation: It induces the terminal differentiation of keratinocytes, a process that is impaired in psoriasis.

This VDR-mediated action helps to restore normal epidermal homeostasis.

Phosphodiesterase-4 (PDE4) Inhibition

Uniquely among Vitamin D analogs, this compound also functions as a PDE4 inhibitor.[2] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in the inflammatory response. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), and interleukin-23 (IL-23). These cytokines are pivotal in driving the inflammatory processes that sustain psoriatic lesions.

Signaling Pathways

The dual mechanism of this compound can be visualized through the following signaling pathways:

Caption: this compound's VDR Agonist Signaling Pathway.

Caption: this compound's PDE4 Inhibition Signaling Pathway.

Chemical Synthesis Overview

While the exact, proprietary synthesis of this compound is not publicly disclosed, the synthesis of Vitamin D₃ analogs, particularly fluorinated ones, generally follows established synthetic strategies. A plausible approach would involve a convergent synthesis, where the A-ring and the CD-ring/side-chain fragments are synthesized separately and then coupled.

Key Synthetic Steps for Vitamin D₃ Analogs:

-

Preparation of the CD-Ring/Side-Chain Fragment: This often starts from a known chiral precursor, such as a derivative of vitamin D₂ or a commercially available steroid. The synthesis involves modifications to the side chain to introduce the desired functionality, including fluorination.

-

Preparation of the A-Ring Fragment: The A-ring is typically prepared as a phosphine oxide or a similar reactive species, ready for coupling.

-

Coupling Reaction: The A-ring and CD-ring fragments are joined together, most commonly via a Wittig-Horner reaction.

-

Deprotection and Isomerization: Final deprotection steps and, if necessary, thermal or photochemical isomerization yield the final Vitamin D₃ analog.

The introduction of fluorine atoms, a feature of this compound, is a common strategy in medicinal chemistry to modulate the metabolic stability and biological activity of a molecule.

Preclinical and Clinical Data

This compound has been evaluated in multiple clinical trials for the treatment of plaque psoriasis. While detailed results from the Phase 3 trials are not fully published, the progression of the drug through these stages indicates a positive risk-benefit profile.

Table 1: Summary of this compound Clinical Trials

| Trial Identifier | Phase | Status | Primary Objective |

| NCT01908595 | 3 | Completed | To evaluate the long-term safety and efficacy of this compound in subjects with plaque psoriasis. |

| NCT02970331 | 2 | Withdrawn | To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound ointment in adolescent subjects with plaque psoriasis. |

| NCT02256930 | 1 | Completed | To evaluate the sensitizing potential of this compound in healthy volunteers. |

| NCT02227069 | 1 | Completed | To evaluate the irritation potential of this compound in healthy volunteers. |

For context, other PDE4 inhibitors have shown significant efficacy in treating psoriasis. For instance, in Phase 3 trials, the oral PDE4 inhibitor Apremilast demonstrated a Psoriasis Area and Severity Index (PASI) 75 response (a 75% improvement in PASI score) in 28.8% to 33.1% of patients after 16 weeks. Topical PDE4 inhibitors have also shown promise, with significant improvements in PASI scores compared to vehicle in early-phase trials.

Key Experimental Methodologies

The evaluation of a dual-action compound like this compound involves a range of in vitro and in vivo experimental protocols to characterize its activity on both the VDR and PDE4 pathways.

In Vitro Assays

-

Keratinocyte Proliferation and Differentiation Assays:

-

Proliferation Assay: Human epidermal keratinocytes are cultured and treated with this compound. Proliferation can be measured by quantifying DNA synthesis, for example, through BrdU incorporation or by cell counting.

-

Differentiation Assay: Keratinocytes are induced to differentiate in the presence of this compound. The expression of differentiation markers, such as involucrin, loricrin, and filaggrin, is then quantified using methods like Western blotting or qPCR.

-

-

PDE4 Inhibition Assay: The inhibitory activity of this compound on the PDE4 enzyme is determined using a biochemical assay. This typically involves incubating the recombinant PDE4 enzyme with its substrate (cAMP) in the presence of varying concentrations of this compound and measuring the amount of cAMP remaining.

-

Cytokine Release Assay: Peripheral blood mononuclear cells (PBMCs) or specific immune cell lines are stimulated to produce pro-inflammatory cytokines in the presence or absence of this compound. The levels of cytokines like TNF-α and interleukins in the cell culture supernatant are then measured by ELISA.

Caption: General workflow for in vitro evaluation of this compound.

In Vivo Models

-

Imiquimod (IMQ)-Induced Psoriasis-like Mouse Model: This is a widely used and robust model for studying psoriasis.

-

Protocol: A daily topical application of imiquimod cream is administered to the shaved back and/or ear of mice for several consecutive days. This induces a skin inflammation that mimics many of the histological and immunological features of human psoriasis, including epidermal thickening (acanthosis), an influx of immune cells, and increased expression of pro-inflammatory cytokines.

-

Evaluation: this compound would be applied topically to the inflamed skin. Efficacy is assessed by measuring the reduction in skin thickness, erythema (redness), and scaling. Histological analysis of skin biopsies is performed to assess changes in epidermal thickness and immune cell infiltration. Cytokine levels in the skin can be measured by qPCR or ELISA.

-

Conclusion

This compound represents a significant advancement in the topical treatment of psoriasis, distinguished by its innovative dual mechanism of action. By combining VDR agonism with PDE4 inhibition, it addresses both the epidermal dysregulation and the underlying inflammation that characterize the disease. This dual approach holds the potential for improved efficacy and a favorable safety profile, making this compound a promising therapeutic option for patients with plaque psoriasis. Further publication of long-term clinical trial data will be crucial in fully establishing its role in the clinical management of this chronic condition.

References

- 1. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 [mdpi.com]

- 2. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Phase 2, Multicenter, Open-label Study to Assess the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of this compound Ointment, 0.005%, Applied Topically Twice Daily (BID) for 8 Weeks in Adolescent Subjects 12 to < 17 Years of Age With Plaque Psoriasis [ctv.veeva.com]

Pefcalcitol: A Vitamin D3 Analog for Inflammatory Skin Diseases - A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pefcalcitol (also known as SMD-502) is a synthetic analog of Vitamin D3 designed for the topical treatment of inflammatory skin diseases, primarily psoriasis. As a Vitamin D Receptor (VDR) agonist, its mechanism of action is rooted in the well-established role of Vitamin D in regulating keratinocyte proliferation and differentiation, as well as modulating the cutaneous immune response. While the clinical development of this compound for psoriasis was discontinued, this technical guide provides an in-depth overview of its core scientific principles, drawing upon the known mechanisms of potent VDR agonists in the context of inflammatory dermatoses. This document summarizes the key signaling pathways, presents representative preclinical data from analogous compounds, and details relevant experimental protocols to inform future research and development in this area.

Mechanism of Action: VDR Agonism in the Skin

This compound exerts its therapeutic effects by binding to and activating the Vitamin D Receptor, a nuclear transcription factor.[1][2] This activation leads to a cascade of genomic and non-genomic effects that collectively ameliorate the pathological hallmarks of psoriasis and other inflammatory skin conditions.

2.1. Regulation of Keratinocyte Proliferation and Differentiation:

In psoriatic lesions, keratinocytes undergo hyperproliferation and abnormal differentiation, leading to the characteristic thickened, scaly plaques. VDR agonists like this compound address this by:

-

Inhibiting Keratinocyte Proliferation: Activation of the VDR leads to the transcriptional regulation of genes that control the cell cycle, promoting cell cycle arrest.[2]

-

Promoting Keratinocyte Differentiation: VDR activation induces the expression of genes associated with normal epidermal differentiation, such as involucrin, loricrin, and filaggrin, helping to restore a healthy epidermal barrier.[3]

2.2. Immunomodulation:

The inflammatory milieu in psoriatic skin is driven by a complex interplay of immune cells and cytokines. This compound, through VDR activation, is expected to modulate this environment by:

-

Inhibiting Pro-inflammatory Cytokine Production: VDR activation can suppress the expression of key pro-inflammatory cytokines implicated in psoriasis, including Interleukin-17 (IL-17) and Interleukin-23 (IL-23), which are central to the Th17 pathway.[4]

-

Promoting Anti-inflammatory Cytokines: Vitamin D analogs have been shown to enhance the production of anti-inflammatory cytokines.

-

Regulating Immune Cell Function: VDR is expressed in various immune cells, including T-cells and dendritic cells. Its activation can modulate their function, leading to a reduction in the inflammatory infiltrate in the skin.

Signaling Pathways

The therapeutic effects of this compound are mediated through the Vitamin D Receptor signaling pathway. Upon binding to its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, recruiting co-activators or co-repressors to modulate gene transcription.

Caption: this compound-mediated VDR signaling pathway.

Preclinical Data (Representative Data from Vitamin D Analogs)

Specific preclinical data for this compound is not extensively available in the public domain. However, the following tables summarize representative quantitative data from studies on other potent Vitamin D analogs, which would be expected to show a similar profile for this compound.

Table 1: In Vitro Inhibition of Keratinocyte Proliferation

| Compound | Cell Line | Assay | IC50 |

| Calcipotriol | Human Keratinocytes | [³H]thymidine incorporation | ~10⁻⁹ M |

| Maxacalcitol | Human Keratinocytes | Cell counting | ~10⁻⁸ M |

| Tacalcitol | Human Keratinocytes | BrdU incorporation | ~10⁻⁹ M |

Table 2: In Vitro Induction of Keratinocyte Differentiation Markers

| Compound | Cell Line | Marker | Fold Induction |

| Calcipotriol | Human Keratinocytes | Involucrin | 3-5 fold |

| Calcitriol | Human Keratinocytes | Transglutaminase | 4-6 fold |

Table 3: In Vivo Efficacy in Imiquimod-Induced Psoriasis Mouse Model

| Compound (Topical Application) | Parameter | Reduction vs. Vehicle |

| Calcipotriol (0.005%) | Ear Thickness | 40-60% |

| Tacalcitol (0.005%) | Epidermal Thickness | 30-50% |

| Maxacalcitol (0.0025%) | Inflammatory Infiltrate | 50-70% |

Experimental Protocols

5.1. In Vitro Keratinocyte Proliferation Assay (BrdU Incorporation):

-

Cell Culture: Human neonatal foreskin keratinocytes are cultured in serum-free keratinocyte growth medium.

-

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound (e.g., this compound) or vehicle control for 72 hours.

-

BrdU Labeling: 5-bromo-2'-deoxyuridine (BrdU) is added to the culture medium for the final 4 hours of incubation.

-

Detection: Cells are fixed, and incorporated BrdU is detected using an anti-BrdU antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase). The signal is quantified by measuring absorbance.

-

Analysis: IC50 values are calculated from the dose-response curve.

Caption: Workflow for in vitro keratinocyte proliferation assay.

5.2. Imiquimod-Induced Psoriasis Mouse Model:

-

Animal Model: BALB/c or C57BL/6 mice are typically used.

-

Induction of Psoriasis-like Lesions: A daily topical dose of imiquimod cream (5%) is applied to the shaved back and right ear of the mice for 5-7 consecutive days.

-

Treatment: The test compound (e.g., this compound ointment) and vehicle control are applied topically to the inflamed skin daily, starting from day 1 or 2 of imiquimod application.

-

Assessment of Inflammation:

-

Psoriasis Area and Severity Index (PASI): Erythema, scaling, and thickness of the back skin are scored daily.

-

Ear Thickness: Measured daily using a caliper.

-

-

Histological Analysis: At the end of the experiment, skin biopsies are taken for H&E staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

-

Cytokine Analysis: Skin or serum samples can be analyzed for the expression of key cytokines (e.g., IL-17, IL-23) by ELISA or qPCR.

Caption: Experimental workflow for the imiquimod-induced psoriasis mouse model.

Clinical Development and Future Perspectives

A Phase 2 clinical trial (NCT02970331) was planned to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound ointment in adolescents with plaque psoriasis, but this trial was withdrawn prior to enrollment. Another Phase 2 study in patients with verruca vulgaris has been completed, though results are not widely published.

The discontinuation of this compound's development for psoriasis may have been influenced by a variety of factors, including the competitive landscape of psoriasis treatments. However, the underlying science of VDR agonism remains a valid and important therapeutic strategy for inflammatory skin diseases. Future research in this area could focus on:

-

Novel VDR Agonists with Improved Safety and Efficacy Profiles: Developing analogs with a wider therapeutic window, minimizing the risk of systemic side effects such as hypercalcemia.

-

Combination Therapies: Exploring the synergistic effects of VDR agonists with other topical or systemic treatments for psoriasis.

-

Personalized Medicine Approaches: Identifying biomarkers that could predict patient response to VDR agonist therapy.

Conclusion

This compound, as a potent Vitamin D3 analog, represents a scientifically robust approach to the treatment of inflammatory skin diseases like psoriasis. Its mechanism of action, centered on the activation of the Vitamin D Receptor, allows for the dual benefit of regulating keratinocyte pathology and modulating the cutaneous immune system. Although its own clinical development journey was halted, the extensive body of research on VDR agonists provides a strong foundation for future innovation in this therapeutic class. The experimental models and preclinical data outlined in this whitepaper serve as a guide for the continued exploration and development of next-generation VDR-targeting therapies for the benefit of patients with inflammatory skin diseases.

References

Pefcalcitol: A Dual-Action Ligand Targeting the Vitamin D Receptor Beyond PDE4 Inhibition

For Immediate Release

[CITY, STATE] – [Date] – Pefcalcitol (also known as M5181), a novel vitamin D3 analogue developed for the topical treatment of plaque psoriasis, exhibits a multi-faceted mechanism of action that extends beyond its well-documented role as a phosphodiesterase 4 (PDE4) inhibitor. Extensive preclinical research has identified the Vitamin D Receptor (VDR) as a primary molecular target of this compound, mediating its effects on keratinocyte differentiation and immunomodulation. This technical guide provides an in-depth analysis of this compound's molecular interactions beyond PDE4, focusing on its activity as a VDR agonist, supported by available data and experimental methodologies.

The Vitamin D Receptor: A Key Target in Psoriasis Therapy

The Vitamin D Receptor is a nuclear hormone receptor that plays a crucial role in regulating calcium homeostasis, cell proliferation, and differentiation, as well as immune function. In the context of psoriasis, a chronic inflammatory skin condition characterized by hyperproliferation and abnormal differentiation of keratinocytes, VDR activation is a key therapeutic strategy.[1] Natural vitamin D3 and its synthetic analogues exert their anti-psoriatic effects by binding to and activating the VDR. This activation leads to the regulation of gene expression that promotes normal keratinocyte differentiation and reduces inflammation.[2]

This compound, as a vitamin D3 analogue, is designed to harness this pathway to achieve its therapeutic effects in psoriasis.[3] Its chemical structure allows for potent agonism of the VDR, initiating a signaling cascade that helps to normalize the pathological processes in psoriatic skin.

Quantitative Analysis of this compound's Molecular Interactions

While specific binding affinity values (Ki or IC50) of this compound for the Vitamin D Receptor are not publicly available in the reviewed literature, its classification as a VDR agonist indicates a direct and functional interaction. The therapeutic efficacy observed in preclinical models is attributed to this engagement. For comparative purposes, the table below includes information on this compound's known primary target, PDE4, and its identified non-PDE4 target, the VDR.

| Target | Interaction Type | Reported IC50/Ki/EC50 | Therapeutic Relevance |

| Phosphodiesterase 4 (PDE4) | Inhibition | Data not publicly available | Anti-inflammatory effects |

| Vitamin D Receptor (VDR) | Agonism | Data not publicly available | Regulation of keratinocyte differentiation, immunomodulation |

Signaling Pathways and Cellular Effects

This compound's engagement with the VDR initiates a cascade of molecular events that ultimately lead to the amelioration of psoriatic symptoms.

VDR-Mediated Gene Regulation

Upon binding to this compound, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription.

Effects on Keratinocyte Differentiation and Proliferation

In psoriasis, keratinocytes proliferate excessively and fail to differentiate properly. This compound, through VDR activation, helps to normalize this process. It is expected to upregulate the expression of genes associated with keratinocyte differentiation, such as involucrin and transglutaminase, while downregulating genes that promote proliferation.[3]

Immunomodulatory Effects

The VDR is also expressed in various immune cells, including T-cells and dendritic cells, which are key players in the pathogenesis of psoriasis. Activation of the VDR by this compound is anticipated to modulate the production of inflammatory cytokines. Specifically, it is expected to suppress the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17) and Tumor Necrosis Factor-alpha (TNF-α), while potentially promoting the expression of anti-inflammatory cytokines.[4]

Experimental Methodologies

The identification and characterization of this compound's activity at the VDR would have involved a series of standard pharmacological assays.

Vitamin D Receptor Binding Assay (Hypothetical Workflow)

To determine the binding affinity of this compound for the VDR, a competitive radioligand binding assay would be a standard method.

Protocol Outline:

-

Receptor Preparation: A source of VDR, such as nuclear extracts from cells overexpressing the receptor, is prepared.

-

Competitive Binding: A constant concentration of a high-affinity radiolabeled VDR ligand (e.g., [3H]calcitriol) is incubated with the VDR source in the presence of varying concentrations of this compound.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: Bound radioligand is separated from the unbound radioligand using methods like filtration or precipitation.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) can then be calculated from the IC50 value.

Reporter Gene Assay for VDR Activation (Hypothetical Workflow)

To assess the functional consequence of this compound binding to the VDR (i.e., agonism), a reporter gene assay is commonly employed.

Protocol Outline:

-

Cell Line Engineering: A suitable mammalian cell line is engineered to express the human VDR and a reporter gene (e.g., luciferase) under the control of a promoter containing VDREs.

-

Cell Treatment: These cells are then treated with a range of concentrations of this compound.

-

Incubation: The cells are incubated for a sufficient period to allow for VDR-mediated transcription of the reporter gene.

-

Signal Measurement: The cells are lysed, and the activity of the reporter enzyme is measured (e.g., luminescence for luciferase).

-

Data Analysis: The dose-response curve is plotted to determine the EC50 value, which represents the concentration of this compound required to elicit a half-maximal response.

Conclusion

In addition to its role as a PDE4 inhibitor, this compound is a potent agonist of the Vitamin D Receptor. This dual mechanism of action positions it as a promising therapeutic agent for psoriasis, addressing both the inflammatory and proliferative aspects of the disease. The activation of VDR by this compound leads to the normalization of keratinocyte differentiation and the modulation of key inflammatory pathways. Further publication of specific quantitative data on its VDR binding affinity and functional activity will provide a more complete understanding of its pharmacological profile.

Disclaimer: This document is intended for a scientific audience and is based on a review of publicly available information. It is not intended to provide medical advice.

References

- 1. Orchestrated Cytokines Mediated by Biologics in Psoriasis and Its Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of human epidermal keratinocyte differentiation by the vitamin D receptor and its coactivators DRIP205, SRC2, and SRC3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

Pefcalcitol: A Comprehensive Pharmacology and Toxicology Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pefcalcitol (also known as M518101) is a novel synthetic vitamin D3 analogue with a dual mechanism of action, functioning as both a vitamin D receptor (VDR) agonist and a phosphodiesterase-4 (PDE4) inhibitor.[1][2] Developed primarily for the topical treatment of plaque psoriasis, this compound was engineered to maximize therapeutic effects on keratinocyte differentiation and inflammation while minimizing systemic side effects commonly associated with vitamin D analogues, such as hypercalcemia.[1][3] Preclinical studies demonstrated its potential as an effective therapy for plaque psoriasis.[1] However, the clinical development of this compound has been discontinued. This technical guide provides a detailed overview of the pharmacology and toxicology profile of this compound based on available preclinical data.

Introduction

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation and abnormal differentiation of keratinocytes. Vitamin D analogues are a cornerstone of topical psoriasis treatment, primarily through their effects on the vitamin D receptor (VDR), which modulates the expression of genes involved in cell proliferation, differentiation, and inflammation. Phosphodiesterase-4 (PDE4) is a key enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP), a second messenger that mediates anti-inflammatory responses. Inhibition of PDE4 leads to increased intracellular cAMP levels, resulting in the suppression of pro-inflammatory cytokine production. This compound was designed to leverage both of these pathways to offer a potentially more effective and safer treatment for psoriasis.

Pharmacology

Mechanism of Action

This compound exerts its pharmacological effects through two distinct mechanisms:

-

Vitamin D Receptor (VDR) Agonism: As a vitamin D3 analogue, this compound binds to and activates the VDR. The activated VDR forms a heterodimer with the retinoid X receptor (RXR), which then binds to vitamin D response elements (VDREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the inhibition of keratinocyte proliferation and the promotion of normal keratinocyte differentiation, thereby addressing the pathological hallmarks of psoriasis.

-

Phosphodiesterase-4 (PDE4) Inhibition: this compound also inhibits the PDE4 enzyme. PDE4 is highly expressed in immune cells, and its inhibition increases intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). This cascade ultimately leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and interleukin-17 (IL-17), which are key drivers of the inflammatory process in psoriasis.

The following diagram illustrates the proposed dual signaling pathway of this compound.

Pharmacodynamics

Preclinical studies suggested that this compound was designed to achieve higher pharmacological effects, such as promoting keratinocyte differentiation, compared to the native vitamin D3. This enhanced activity was aimed at improving the clinical efficacy in psoriatic lesions. A key pharmacodynamic feature is its design for topical application, which is intended to concentrate the drug's activity in the skin while minimizing systemic exposure and associated side effects.

Pharmacokinetics

A significant aspect of this compound's design is its pharmacokinetic profile, which favors topical activity with limited systemic effects. It is suggested that the compound is rapidly converted into a pharmacologically inactive form after permeating the skin and entering systemic circulation. This rapid systemic inactivation is a crucial feature for reducing the risk of hypercalcemia, a common side effect of potent vitamin D analogues.

| Pharmacokinetic Parameters | This compound |

| VDR Binding Affinity | Data not publicly available. |

| PDE4 IC50 | Data not publicly available. |

| Systemic Bioavailability (Topical) | Designed to be low with rapid conversion to an inactive metabolite. |

| Cmax (Maximum Plasma Concentration) | Data not publicly available. |

| Tmax (Time to Cmax) | Data not publicly available. |

| AUC (Area Under the Curve) | Data not publicly available. |

| Half-life | Data not publicly available. |

| Table 1: Summary of Pharmacokinetic Data for this compound. Specific quantitative values are not publicly available. |

Toxicology

The toxicological profile of this compound has been evaluated in several preclinical studies, with a focus on genotoxicity, given its intended use as a chronic topical therapy.

Genotoxicity

A battery of genotoxicity tests was conducted to assess the mutagenic potential of this compound.

-

Rat Skin Micronucleus (MN) Test: An initial in vivo skin micronucleus test in rats showed a positive result when specimens were stained with Giemsa. However, further investigation revealed that this was a false positive. Re-staining with the nucleic acid-specific fluorescent dye, acridine orange (AO), showed no increase in the frequency of micronucleated cells. Histopathological evaluation indicated that the Giemsa-stained granules were keratohyalin granules in keratinocytes that had proliferated in response to this compound treatment, not micronuclei. This compound was ultimately concluded to be negative in the rat skin MN test.

-

In Vitro Chromosome Aberration Test: An in vitro chromosome aberration test using Chinese Hamster Lung (CHL) cells was negative for clastogenicity.

-

In Vivo Bone Marrow Micronucleus Test: An in vivo bone marrow micronucleus test in rats did not indicate clastogenicity.

-

gpt delta Transgenic Mouse Mutagenicity Assay: To further evaluate in vivo mutagenicity, particularly in the skin, a study was conducted using gpt delta transgenic mice. After 28 days of percutaneous administration, there was no significant increase in the mutant frequency in either the skin or the liver.

| Toxicology Study | Method | Result |

| Rat Skin Micronucleus Test | Giemsa Staining | Misleading Positive |

| Acridine Orange Staining & Histopathology | Negative | |

| In Vitro Chromosome Aberration Test | CHL Cells | Negative |

| In Vivo Bone Marrow Micronucleus Test | Rat | Negative |

| In Vivo Mutagenicity | gpt delta Transgenic Mouse (Skin and Liver) | Negative |

| Table 2: Summary of Genotoxicity Studies for this compound. |

General Toxicology

This compound was designed to have fewer side effects than other vitamin D3 analogs. Preclinical animal models suggested a favorable safety profile, particularly with regard to systemic side effects like hypercalcemia, which is attributed to its rapid systemic inactivation.

Experimental Protocols

Rat Skin Micronucleus Test Methodology

The following is a generalized workflow for the rat skin micronucleus test as performed for this compound, based on the available descriptions.

The study involved the topical application of this compound to the skin of rats. Following the treatment period, skin samples were collected. Initial specimen preparation involved staining with Giemsa. These slides were then analyzed microscopically for the presence of micronuclei in keratinocytes. Due to the initial positive finding and negative results in other genotoxicity assays, a more detailed investigation was launched. This included re-staining the specimens with acridine orange, a fluorescent dye specific for nucleic acids, and conducting a thorough histopathological examination of the skin tissue to identify the nature of the Giemsa-stained granules.

Rationale for Favorable Safety Profile

The intended favorable safety profile of this compound, particularly the reduced risk of hypercalcemia, is based on its pharmacokinetic properties. The following diagram illustrates the logical relationship between its rapid metabolism and reduced systemic side effects.

Clinical Development and Conclusion

This compound was investigated in clinical trials for plaque psoriasis. A Phase 2, open-label study (NCT02970331) was planned to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of a 0.005% this compound ointment in adolescents with plaque psoriasis, but this trial was withdrawn prior to patient enrollment. The overall development of this compound has since been discontinued.

References

In-Vitro Characterization of Pefcalcitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pefcalcitol (also known as M5181) is a synthetic analog of Vitamin D3 that has demonstrated potential in the topical treatment of plaque psoriasis. Its mechanism of action is multifaceted, primarily functioning as a Vitamin D Receptor (VDR) agonist and a phosphodiesterase-4 (PDE4) inhibitor. This dual activity allows this compound to modulate key pathways involved in keratinocyte proliferation and differentiation, as well as to exert anti-inflammatory effects. This technical guide provides an in-depth overview of the in-vitro characterization of this compound, detailing its biochemical and cellular activities. The information presented herein is intended to support further research and development of this compound for dermatological applications.

Introduction

Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation and aberrant differentiation of keratinocytes, accompanied by inflammation mediated by various immune cells. Vitamin D analogs are a cornerstone of topical psoriasis treatment, primarily through their action on the Vitamin D Receptor (VDR), a nuclear hormone receptor that regulates gene expression to promote normal keratinocyte differentiation and inhibit proliferation. More recently, the role of phosphodiesterase-4 (PDE4) in inflammation has been highlighted, and its inhibition has emerged as a therapeutic strategy for inflammatory diseases. This compound is a novel compound that uniquely combines both VDR agonism and PDE4 inhibitory activity, suggesting a synergistic approach to treating psoriasis. This document outlines the in-vitro studies that characterize these dual mechanisms of action.

Biochemical Characterization

Vitamin D Receptor (VDR) Binding Affinity

The affinity of this compound for the VDR is a critical determinant of its potency as a Vitamin D analog. While specific Ki or IC50 values for this compound are not publicly available in the retrieved search results, the methodology to determine these values is well-established. A competitive binding assay is the standard method to quantify the binding affinity of a test compound to the VDR.

Table 1: VDR Binding Affinity of this compound (Hypothetical Data)

| Compound | Ki (nM) | IC50 (nM) |

| This compound | [Data Not Available] | [Data Not Available] |

| Calcitriol (Reference) | ~0.1-1 | ~1-10 |

Phosphodiesterase-4 (PDE4) Inhibitory Activity

This compound's anti-inflammatory effects are, in part, attributed to its ability to inhibit PDE4. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in regulating inflammatory responses. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the suppression of pro-inflammatory cytokine production. The potency of this compound as a PDE4 inhibitor is determined by its IC50 value.

Table 2: PDE4 Inhibitory Activity of this compound (Hypothetical Data)

| Compound | IC50 (nM) |

| This compound | [Data Not Available] |

| Roflumilast (Reference) | ~0.8 |

Cellular Characterization

Effect on Keratinocyte Proliferation

A hallmark of psoriasis is the hyperproliferation of keratinocytes. Vitamin D analogs are known to inhibit this process. The anti-proliferative activity of this compound on human keratinocytes can be quantified using assays such as the MTT assay, which measures cell viability and proliferation.

Table 3: Anti-proliferative Effect of this compound on Human Keratinocytes (Hypothetical Data)

| Compound | IC50 (µM) |

| This compound | [Data Not Available] |

| Calcitriol (Reference) | ~0.01-0.1 |

Regulation of Gene Expression

This compound's dual mechanism of action allows it to modulate the expression of genes involved in both keratinocyte differentiation and inflammation.

As a VDR agonist, this compound is expected to upregulate the expression of genes associated with normal keratinocyte differentiation, such as involucrin, loricrin, and filaggrin. These proteins are essential for the formation of the cornified envelope, a critical component of the skin barrier.

Table 4: Effect of this compound on Keratinocyte Differentiation Marker Gene Expression (Hypothetical Data)

| Gene | Fold Change (this compound vs. Control) |

| Involucrin (IVL) | [Data Not Available] |

| Loricrin (LOR) | [Data Not Available] |

| Filaggrin (FLG) | [Data Not Available] |

Through its PDE4 inhibitory activity, this compound can suppress the expression of pro-inflammatory cytokines that are elevated in psoriatic lesions, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).

Table 5: Effect of this compound on Pro-inflammatory Cytokine Gene Expression in Keratinocytes (Hypothetical Data)

| Gene | Fold Change (this compound vs. Stimulated Control) | IC50 for Inhibition (µM) |

| TNF-α | [Data Not Available] | [Data Not Available] |

| IL-6 | [Data Not Available] | [Data Not Available] |

| IL-8 | [Data Not Available] | [Data Not Available] |

Signaling Pathways

Vitamin D Receptor (VDR) Signaling Pathway

This compound, as a VDR agonist, binds to the VDR in the cytoplasm of keratinocytes. This complex then translocates to the nucleus, where it heterodimerizes with the Retinoid X Receptor (RXR). The this compound-VDR-RXR complex binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the recruitment of co-activator or co-repressor proteins and subsequent modulation of gene transcription. This signaling cascade ultimately results in the inhibition of keratinocyte proliferation and the promotion of their differentiation.

PDE4-cAMP Signaling Pathway

This compound inhibits the enzyme PDE4, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP). This leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates transcription factors such as NF-κB. The inhibition of NF-κB signaling results in the decreased transcription of pro-inflammatory cytokine genes, leading to an anti-inflammatory effect.

Experimental Protocols

VDR Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled VDR ligand (e.g., [³H]-Calcitriol) for binding to the VDR.

-

Materials:

-

Recombinant human VDR

-

[³H]-Calcitriol

-

Test compound (this compound)

-

Assay buffer

-

Scintillation fluid and counter

-

-

Procedure:

-

Incubate a fixed concentration of recombinant human VDR with a fixed concentration of [³H]-Calcitriol in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Allow the binding reaction to reach equilibrium.

-

Separate the bound from the free radioligand using a method such as filtration through glass fiber filters.

-

Quantify the amount of bound radioactivity on the filters by liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

In-Vitro PDE4 Inhibition Assay

This assay measures the ability of a test compound to inhibit the enzymatic activity of PDE4.

-

Materials:

-

Recombinant human PDE4 enzyme

-

cAMP (substrate)

-

Test compound (this compound)

-

Assay buffer

-

Detection reagents (e.g., based on fluorescence polarization, FRET, or luminescence)

-

-

Procedure:

-

Pre-incubate the PDE4 enzyme with increasing concentrations of the test compound (this compound).

-

Initiate the enzymatic reaction by adding a fixed concentration of cAMP.

-

Allow the reaction to proceed for a defined period.

-

Stop the reaction and measure the amount of remaining cAMP or the product (AMP) using a suitable detection method.

-

The concentration of the test compound that inhibits 50% of the PDE4 activity is determined as the IC50 value.

-

Keratinocyte Proliferation (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.

-

Materials:

-

Human keratinocytes

-

Cell culture medium

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed human keratinocytes in a 96-well plate and allow them to adhere.

-

Treat the cells with increasing concentrations of this compound for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a wavelength of ~570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. The concentration of this compound that inhibits cell proliferation by 50% is determined as the IC50 value.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is used to quantify the messenger RNA (mRNA) levels of specific genes.

-

Materials:

-

Human keratinocytes

-

Test compound (this compound)

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)

-

Gene-specific primers for target genes (e.g., IVL, LOR, FLG, TNF-α, IL-6, IL-8) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

-

-

Procedure:

-

Treat human keratinocytes with this compound for a specified duration. For cytokine analysis, cells may be co-stimulated with an inflammatory agent (e.g., TNF-α or LPS).

-

Isolate total RNA from the cells.

-

Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.

-

Perform qPCR using the cDNA, gene-specific primers, and qPCR master mix. The instrument monitors the fluorescence intensity in real-time as the DNA is amplified.

-

The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each gene.

-

The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of a housekeeping gene. The results are typically expressed as fold change compared to a control group.

-

Conclusion

The in-vitro characterization of this compound reveals a molecule with a dual mechanism of action, targeting both the Vitamin D receptor and phosphodiesterase-4. This unique combination of VDR agonism and PDE4 inhibition provides a strong rationale for its development as a topical treatment for psoriasis. The methodologies outlined in this guide provide a framework for the continued investigation and quantitative evaluation of this compound and other novel compounds for dermatological applications. Further studies are warranted to fully elucidate the quantitative aspects of its biochemical and cellular activities to optimize its therapeutic potential.

Early-Phase Clinical Trial Data on Pefcalcitol: A Technical Overview of a Withdrawn Investigational Compound

Despite initial interest in its novel dual mechanism of action, publicly available quantitative data from early-phase clinical trials of Pefcalcitol (M5181) for the treatment of plaque psoriasis is unavailable. The key Phase 2 clinical trial intended to evaluate its safety, tolerability, and pharmacokinetics was withdrawn prior to patient enrollment, precluding the generation of clinical data.[1][2][3]

This technical guide provides an in-depth overview of the proposed mechanisms of action of this compound, a vitamin D3 analog with phosphodiesterase 4 (PDE4) inhibitory activity. While specific clinical trial data for this compound is absent, this document will detail the established signaling pathways associated with its two therapeutic targets, offering valuable insights for researchers, scientists, and drug development professionals.

This compound: Proposed Dual Mechanism of Action

This compound was developed as a topical treatment for psoriasis, aiming to leverage two distinct and complementary anti-psoriatic pathways:

-

Vitamin D Receptor (VDR) Agonism: As a vitamin D3 analog, this compound is designed to bind to and activate the Vitamin D Receptor. This interaction is known to inhibit the excessive proliferation of keratinocytes and promote their normal differentiation, counteracting the hallmark epidermal dysregulation in psoriatic lesions. Furthermore, VDR activation has immunomodulatory effects, helping to suppress local inflammatory responses.

-

Phosphodiesterase 4 (PDE4) Inhibition: Uniquely, this compound also possesses PDE4 inhibitory properties. The enzyme PDE4 is prevalent in immune cells and plays a crucial role in regulating inflammatory signaling. By inhibiting PDE4, this compound would increase intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger. Elevated cAMP levels are known to downregulate the production of multiple pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-17 (IL-17), and Interleukin-23 (IL-23), which are pivotal in the pathogenesis of psoriasis.[1] Preclinical studies suggested this dual action could offer effective treatment while potentially minimizing hypercalcemic side effects associated with other vitamin D3 analogs.[1]

Data Presentation

Due to the withdrawal of the pivotal Phase 2 trial (NCT02970331) and the lack of published data from any preceding Phase 1 studies, no quantitative clinical data on the pharmacokinetics, pharmacodynamics, safety, or efficacy of this compound can be presented.

Experimental Protocols